molecular formula C10H17ClN4OS B2391276 4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 1353965-29-3

4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B2391276
CAS No.: 1353965-29-3
M. Wt: 276.78
InChI Key: AMLSHVQLXMMBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methylthio group, and a piperazine ring attached to a pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methoxy-2-(methylthio)pyrimidine with piperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding, providing insights into biological processes.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-(methylthio)-pyrimidine: Lacks the piperazine ring, which may affect its reactivity and applications.

    2-(Methylthio)-6-(piperazin-1-yl)pyrimidine: Lacks the methoxy group, which can influence its chemical properties and biological activity.

    4-Methoxy-6-(piperazin-1-yl)pyrimidine:

Uniqueness

4-Methoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-methoxy-2-methylsulfanyl-6-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS.ClH/c1-15-9-7-8(12-10(13-9)16-2)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLSHVQLXMMBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCNCC2)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.